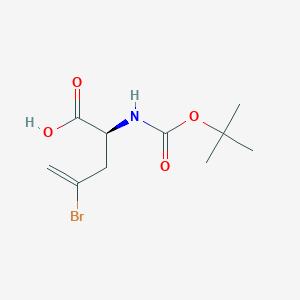
6-(3-Aminophenyl)pyridin-2-ol
Overview
Description
6-(3-Aminophenyl)pyridin-2-ol is a heterocyclic compound that contains both a pyridine ring and an aminophenyl group. It is known for its potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds . This suggests that the compound might interact with organoboron reagents or palladium catalysts in these reactions .
Biochemical Pathways
Compounds with similar structures have been involved in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives, which have shown anticancer activity . This suggests that 6-(3-Aminophenyl)pyridin-2-ol could potentially influence pathways related to cell proliferation and survival.
Pharmacokinetics
The compound’s molecular weight (18621 g/mol) and the presence of polar groups (hydroxyl and amino groups) could potentially influence its bioavailability .
Result of Action
Similar compounds have shown to inhibit microtubule polymerization, resulting in cell cycle arrest and apoptosis of cancer cells . This suggests that this compound could potentially have similar effects.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound’s stability might be affected by temperature, as suggested by storage recommendations of 2-8°C . Additionally, the compound’s efficacy could be influenced by the pH of the environment, given the presence of ionizable groups (hydroxyl and amino groups).
Biochemical Analysis
Biochemical Properties
6-(3-Aminophenyl)pyridin-2-ol is known to participate in biochemical reactions as an ambident nucleophile, capable of attacking both oxygen and nitrogen atoms This property allows it to interact with a variety of enzymes, proteins, and other biomolecules
Molecular Mechanism
Its ability to act as an ambident nucleophile suggests it may bind to biomolecules and potentially inhibit or activate enzymes Changes in gene expression could also be a possible outcome of its interactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Aminophenyl)pyridin-2-ol typically involves the formation of the pyridine ring followed by the introduction of the aminophenyl group. One common method involves the reaction of 3-aminobenzaldehyde with 2-pyridone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide in ethanol, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(3-Aminophenyl)pyridin-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives, and coupling reactions can result in biaryl compounds.
Scientific Research Applications
6-(3-Aminophenyl)pyridin-2-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and dyes.
Comparison with Similar Compounds
Similar Compounds
6-(3-Nitrophenyl)pyridin-2-ol: Similar structure but with a nitro group instead of an amino group.
6-(3-Hydroxyphenyl)pyridin-2-ol: Contains a hydroxy group instead of an amino group.
6-(3-Methylphenyl)pyridin-2-ol: Contains a methyl group instead of an amino group.
Uniqueness
6-(3-Aminophenyl)pyridin-2-ol is unique due to the presence of both an amino group and a pyridine ring, which allows it to participate in a wide range of chemical reactions. The amino group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications in chemistry, biology, and materials science.
Properties
IUPAC Name |
6-(3-aminophenyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-9-4-1-3-8(7-9)10-5-2-6-11(14)13-10/h1-7H,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVKFUCNJPJKMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC=CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621456 | |
| Record name | 6-(3-Aminophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161887-04-3 | |
| Record name | 6-(3-Aminophenyl)-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161887-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(3-Aminophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-Amino-5-(2-nitro-phenyl)-4h-[1,2,4]triazole-3-thiol](/img/structure/B111969.png)



![2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B111984.png)
